1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-furylmethyl group and a 4-methoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:
Formation of 2-furylmethyl chloride: This can be achieved by reacting 2-furylmethanol with thionyl chloride under reflux conditions.
Formation of 4-methoxybenzyl chloride: This can be synthesized by reacting 4-methoxybenzyl alcohol with thionyl chloride.
N-alkylation of piperazine: The final step involves the N-alkylation of piperazine with 2-furylmethyl chloride and 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furyl and methoxybenzyl groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-furylmethyl)piperazine: Lacks the 4-methoxybenzyl group.
4-(4-methoxybenzyl)piperazine: Lacks the 2-furylmethyl group.
1-benzyl-4-(4-methoxybenzyl)piperazine: Contains a benzyl group instead of the 2-furylmethyl group.
Uniqueness
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both the 2-furylmethyl and 4-methoxybenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and potential pharmacological activities compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-16-6-4-15(5-7-16)13-18-8-10-19(11-9-18)14-17-3-2-12-21-17/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXCUZINAYLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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